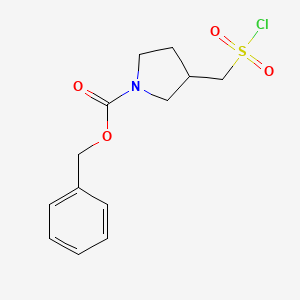

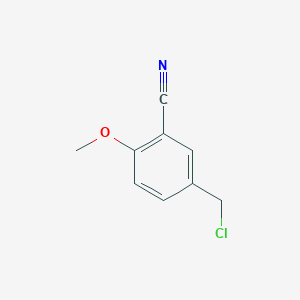

![molecular formula C8H14N2O B1289950 [(5-Isobutylisoxazol-3-yl)methyl]amine CAS No. 893639-01-5](/img/structure/B1289950.png)

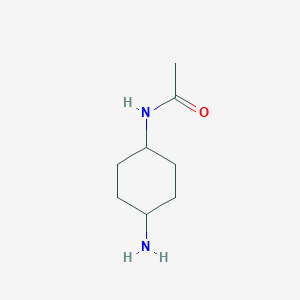

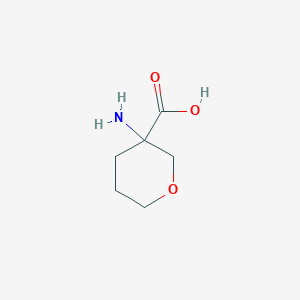

[(5-Isobutylisoxazol-3-yl)methyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[(5-Isobutylisoxazol-3-yl)methyl]amine is a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The isoxazole ring can be functionalized at various positions to yield a wide range of compounds with diverse chemical properties and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of isoxazole derivatives, such as [(5-Isobutylisoxazol-3-yl)methyl]amine, typically involves the alkylation of isoxazole precursors. For instance, the reaction of 3,5-dimethylisoxazole with sodium amide in liquid ammonia can lead to the formation of 3-methyl-5-alkylisoxazoles, as described in the alkylation of 3,5-dimethylisoxazole . This method can be extended to synthesize compounds with secondary and tertiary alkyl groups at the 5-position of the isoxazole ring. Additionally, the reaction of 3,5-dimethylisoxazole with Scruff bases has been shown to yield 3-methyl-5-(2-aminoalkyl)isoxazole derivatives .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring, which can influence the electronic distribution and reactivity of the molecule. The substitution pattern on the isoxazole ring, such as the isobutyl group in the 5-position, can significantly affect the compound's chemical behavior. The structure of related compounds has been confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry .

Chemical Reactions Analysis

Isoxazole derivatives can undergo a variety of chemical reactions. For example, the N-alkylation on the anilino group of certain isoxazole derivatives can result in deamination, leading to the formation of styrylisoxazole compounds . The presence of an isoxazole ring can also influence the regioselectivity in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, with certain substituents acting as removable directing groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The introduction of different substituents can modify properties such as solubility, boiling point, melting point, and reactivity. The alkylation reactions can lead to the formation of isoxazoles with varying degrees of steric hindrance, which can affect their physical properties and reactivity . The electrochemical synthesis of related oxazolidinones from acetylenic amines and carbon dioxide demonstrates the potential for mild reaction conditions and avoidance of toxic chemicals .

Propriétés

IUPAC Name |

[5-(2-methylpropyl)-1,2-oxazol-3-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-6(2)3-8-4-7(5-9)10-11-8/h4,6H,3,5,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYSMQSHSYGZGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=NO1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629708 |

Source

|

| Record name | 1-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-Isobutylisoxazol-3-yl)methyl]amine | |

CAS RN |

893639-01-5 |

Source

|

| Record name | 1-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

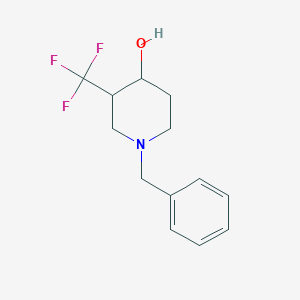

![3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1289889.png)